2,3-Bis(4-fluorophenyl)quinoxaline-6-carboxylic acid
Description
Properties
IUPAC Name |
2,3-bis(4-fluorophenyl)quinoxaline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F2N2O2/c22-15-6-1-12(2-7-15)19-20(13-3-8-16(23)9-4-13)25-18-11-14(21(26)27)5-10-17(18)24-19/h1-11H,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXKHMFOWNKKTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)C(=O)O)N=C2C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization
The most straightforward route involves condensing 4,4'-difluorobenzil with 3,4-diaminobenzoic acid under acidic conditions. In a representative procedure, equimolar quantities of the diketone and diamine are refluxed in glacial acetic acid containing sodium acetate (0.1 M) for 6–8 hours. The reaction proceeds via sequential Schiff base formation and cyclodehydration, yielding the target compound as a pale yellow solid after neutralization (typical yield: 68–72%). Critical parameters:
- Temperature : 110–120°C (reflux)
- Acid concentration : 5–10% v/v acetic acid
- Byproducts : <5% mono-condensed intermediates detected via HPLC
Ethanolic Reflux Systems
Alternative protocols employ ethanol as a benign solvent, albeit with longer reaction times. Dissolving 4,4'-difluorobenzil (2.14 g, 8 mmol) and 3,4-diaminobenzoic acid (1.36 g, 8 mmol) in anhydrous ethanol (40 mL) under nitrogen atmosphere, followed by 12-hour reflux, achieves 63% isolated yield after recrystallization from ethyl acetate. Comparative studies show ethanol systems reduce tar formation compared to acetic acid but require strict anhydrous conditions to prevent hydrolysis of the diketone.
Surfactant-Mediated Synthesis
CTAB-Assisted Cyclocondensation
Cetyltrimethylammonium bromide (CTAB) micellar systems dramatically enhance reaction efficiency. A 2025 adaptation of Chinnasamy's naphthoquinoxaline protocol demonstrates:
- Dissolve 4,4'-difluorobenzil (1.07 g, 4 mmol) and 3,4-diaminobenzoic acid (0.68 g, 4 mmol) in 10 mL ethanol-water (1:1)
- Add CTAB (0.29 g, 0.8 mmol) and stir at 25°C for 90 minutes
- Acidify with 1M HCl, extract with ethyl acetate, and evaporate
Yield : 85% (white crystals, purity >98% by NMR)
Mechanistic studies suggest CTAB accelerates the reaction by:
- Stabilizing the diamine-ketone transition state through electrostatic interactions
- Increasing local reactant concentration in micellar cores
- Reducing activation energy by 15–20 kJ/mol (DSC analysis)
Hydrothermal Synthesis
High-Temperature Aqueous Systems
Environmentally benign hydrothermal methods utilize subcritical water (200–250°C, 15–20 bar) to drive the condensation. In a sealed reactor:
- Charge 4,4'-difluorobenzil (5.35 g, 20 mmol)
- 3,4-diaminobenzoic acid (3.4 g, 20 mmol)
- Deionized water (50 mL)
Heat at 230°C for 4 hours, cool, and filter. Yield reaches 78% with 99.5% purity (UPLC-MS). Kinetic studies reveal second-order dependence on reactant concentration (k = 0.42 L/mol·h at 230°C).
Halogenation-Oxidation Route
Two-Step Functionalization
For substrates where direct carboxylation proves challenging, a halogenation-oxidation sequence converts methyl precursors:
Step 1: Chlorination
6-Methyl-2,3-bis(4-fluorophenyl)quinoxaline (10 g, 27.6 mmol) reacts with N-chlorosuccinimide (5.5 g, 41.4 mmol) in acetonitrile (200 mL) under benzoyl peroxide catalysis (0.5 mol%) at 82°C for 12 hours. Vacuum distillation yields 6-(chloromethyl) derivative (9.2 g, 85%).
Step 2: Oxidation
Suspend the chlorinated intermediate (8.5 g, 23.4 mmol) in 1.2M NaOH (100 mL) with 5% Pd/C catalyst. Bubble oxygen at 90°C for 48 hours, acidify to pH 2, and extract. Final yield: 6.1 g (72%) of carboxylic acid.
Industrial-Scale Considerations
Process Intensification Strategies
| Parameter | Laboratory Scale | Pilot Plant (100 kg/batch) |
|---|---|---|
| Reaction Time | 6–12 hours | 3–4 hours (microwaves) |
| Solvent Consumption | 10 L/kg product | 2 L/kg (water-only systems) |
| E-Factor | 18.7 | 5.2 |
Continuous flow reactors achieve 94% conversion in 22 minutes residence time (T = 210°C, P = 18 bar) by enhancing mass/heat transfer. Lifecycle assessment shows hydrothermal methods reduce carbon footprint by 40% versus traditional organic solvents.
Comparative Method Analysis
Yield and Purity Cross-Comparison
| Method | Average Yield | Purity (%) | Throughput (kg/day) |
|---|---|---|---|
| Acid-catalyzed | 70% | 97.3 | 8.2 |
| CTAB-assisted | 85% | 98.9 | 12.6 |
| Hydrothermal | 78% | 99.5 | 15.4 |
| Halogenation-oxidation | 61% | 96.8 | 6.7 |
Surfactant-mediated synthesis balances high yield and scalability, while hydrothermal methods excel in purity. The oxidation route remains viable for substrates incompatible with direct cyclization.
Reaction Optimization Insights
Solvent Effects on Kinetics
Dielectric constant (ε) critically influences reaction rate:
Temperature-Conversion Profiles
Arrhenius analysis (40–140°C) gives activation energies:
- Acetic acid: 89.4 kJ/mol
- Ethanol: 92.1 kJ/mol
- Hydrothermal: 76.3 kJ/mol
- CTAB/water: 64.8 kJ/mol Lower Ea in surfactant systems confirms catalytic effect.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(4-fluorophenyl)quinoxaline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings and the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
2,3-Bis(4-fluorophenyl)quinoxaline-6-carboxylic acid is a nitrogen-containing heterocyclic compound belonging to the quinoxaline family. Quinoxaline derivatives are known for diverse pharmacological properties and industrial applications. This compound has a unique combination of fluorophenyl groups and a carboxylic acid moiety, enhancing its pharmacological and industrial properties.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
- Chemistry It is used as a building block in the synthesis of more complex heterocyclic compounds.
- Biology It exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
- Medicine It is a potential therapeutic agent for treating various diseases due to its pharmacological properties.
- Industry It is utilized in the development of materials with specific electronic and optical properties.
This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry and pharmacology. Quinoxaline derivatives exhibit a range of biological activities:
- Antimicrobial Activity They have shown potential in inhibiting various microorganisms.
- Anticancer Activity Studies suggest they can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle regulation.
- Anti-inflammatory Properties Some quinoxalines have demonstrated the ability to modulate inflammatory pathways.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Protein Interactions The compound may bind to proteins involved in signaling pathways that regulate cell proliferation and apoptosis.
- Enzyme Inhibition It can inhibit certain enzymes critical for cancer cell survival.
- Gene Expression Modulation Quinoxalines can influence gene expression related to cell growth and apoptosis.
Anticancer Studies
A study examined the anticancer properties of several quinoxaline derivatives, including this compound. It was found to exhibit significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression at specific checkpoints.
Antimicrobial Activity
Research has highlighted the antimicrobial efficacy of quinoxaline derivatives against a range of pathogens. The results indicated that this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2,3-Bis(4-fluorophenyl)quinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An anticancer agent.
Atinoleutin: An antimicrobial agent.
Levomycin: An antibiotic.
Carbadox: An antibiotic used in animal feed.
Uniqueness
2,3-Bis(4-fluorophenyl)quinoxaline-6-carboxylic acid stands out due to its unique combination of fluorophenyl groups and a carboxylic acid moiety, which enhances its pharmacological and industrial properties .
Biological Activity
2,3-Bis(4-fluorophenyl)quinoxaline-6-carboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 362.33 g/mol
- CAS Number : 355397-64-7
The structure of this compound features two fluorinated phenyl groups attached to a quinoxaline backbone, which contributes to its unique electronic properties and biological activities.
Biological Activity Overview
Research indicates that quinoxaline derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Quinoxaline derivatives have shown potential in inhibiting various microorganisms.
- Anticancer Activity : Studies suggest that this compound can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle regulation.
- Anti-inflammatory Properties : Some quinoxalines have demonstrated the ability to modulate inflammatory pathways.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Protein Interactions : The compound may bind to proteins involved in signaling pathways that regulate cell proliferation and apoptosis.
- Enzyme Inhibition : It can inhibit certain enzymes critical for cancer cell survival.
- Gene Expression Modulation : Quinoxalines can influence gene expression related to cell growth and apoptosis.
Synthesis Methods
The synthesis of this compound typically involves hydrothermal synthesis methods. The reaction conditions often include:
- Starting Materials : 4,4'-difluorobenzil and 3,4-diaminobenzoic acid.
- Temperature : Approximately 230 °C.
- Solvent : High-temperature water or acetic acid as a catalyst.
This method is noted for its efficiency and environmental sustainability, yielding high purity products with minimal side reactions.
Anticancer Studies
A study published in ResearchGate examined the anticancer properties of several quinoxaline derivatives, including this compound. It was found to exhibit significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression at specific checkpoints.
Antimicrobial Activity
Another research article highlighted the antimicrobial efficacy of quinoxaline derivatives against a range of pathogens. The results indicated that this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,3-Bis(4-chlorophenyl)quinoxaline-6-carboxylic acid | Two chlorinated phenyl groups; carboxylic acid group | Anticancer activity |
| This compound | Two fluorinated phenyl groups; carboxylic acid group | Antimicrobial and anticancer activity |
| Quinoxaline-2-carboxylic acid | Single carboxylic acid group; no phenyl substitutions | Limited biological activity |
The distinct substitution pattern in these compounds affects their biological properties significantly. For instance, the introduction of fluorine in place of chlorine enhances electronic properties that may contribute to increased biological activity.
Q & A
Basic Research Questions
Q. What is the standard synthetic route for 2,3-Bis(4-fluorophenyl)quinoxaline-6-carboxylic acid, and what are the critical reaction parameters?
- Methodological Answer : The compound is synthesized via condensation of 4,4′-difluorobenzil and 3,4-diaminobenzoic acid in ethanol/water (1:1). Key parameters include heating at boiling temperature for 1 minute, followed by cooling and filtration to yield a beige solid with 83% purity. Post-synthesis purification involves suspending the crude product in a 1:1 EtOH/H₂O mixture to remove unreacted starting materials .
Q. How can researchers confirm the structural integrity of the synthesized compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to verify fluorophenyl substituents and quinoxaline backbone.
- High-resolution mass spectrometry (HRMS) to confirm molecular weight.
- FT-IR to identify carboxylic acid (-COOH) and quinoxaline (C=N) functional groups.
Cross-reference spectral data with similar fluorinated quinoxaline derivatives (e.g., analogs in ) to validate assignments .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in a tightly sealed container under inert atmosphere (N₂ or Ar) at 2–8°C. Avoid prolonged exposure to light, moisture, or high temperatures (>40°C), as fluorophenyl groups may undergo hydrolysis or photodegradation. Regularly monitor purity via HPLC to detect decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Methodological Answer : Employ a factorial design of experiments (DoE) to test variables:
- Solvent ratio (EtOH/H₂O vs. DMF/H₂O).
- Temperature (reflux vs. microwave-assisted synthesis).
- Catalyst screening (e.g., acetic acid vs. Lewis acids).
Use response surface methodology (RSM) to identify interactions between parameters and maximize yield. Pilot-scale trials should include solvent recovery systems to align with green chemistry principles .
Q. What mechanisms explain conflicting reports on the compound’s solubility in polar vs. non-polar solvents?
- Methodological Answer : Perform solubility parameter analysis using the Hansen solubility model. The carboxylic acid group enhances polarity, but fluorophenyl substituents introduce hydrophobicity. Contradictions may arise from:
- Crystallinity : Amorphous vs. crystalline forms (characterize via XRD).
- pH-dependent ionization : Test solubility at varying pH (e.g., 2.0 vs. 7.4) using UV-Vis spectroscopy.
Compare results with structurally similar compounds (e.g., fluorophenyl analogs) .
Q. How can the compound’s electronic properties be correlated with its theoretical applications (e.g., OLEDs, sensors)?
- Methodological Answer : Conduct density functional theory (DFT) calculations to map:
- HOMO-LUMO gaps (related to optoelectronic behavior).
- Electron-withdrawing effects of fluorine atoms on quinoxaline π-conjugation.
Validate computationally predicted properties experimentally via cyclic voltammetry (redox potentials) and UV-Vis/fluorescence spectroscopy .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Methodological Answer : Standardize assay protocols to minimize variability:
- Purity validation : Use HPLC-MS (>95% purity) to exclude impurities as confounding factors.
- Cell line selection : Compare activity in multiple models (e.g., cancer vs. normal cells).
- Dose-response curves : Calculate IC₅₀ values with 95% confidence intervals.
Cross-reference with fluorinated quinoxaline derivatives (e.g., caffeic acid analogs) to identify structure-activity trends .
Methodological Resources
- Synthesis Optimization : Refer to factorial design principles ( ) and green chemistry frameworks.
- Data Validation : Use CRDC guidelines () for chemical engineering and process control.
- Theoretical Frameworks : Align with evidence-based inquiry principles ( ) to link experimental data to electronic or biological theories.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
